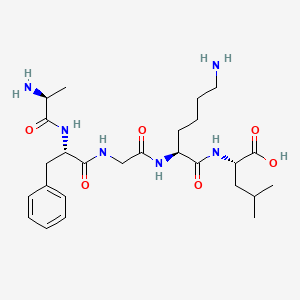

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine is a synthetic peptide composed of five amino acids: alanine, phenylalanine, glycine, lysine, and leucine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid (L-alanine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (L-phenylalanine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for L-glycine, L-lysine, and L-leucine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Alanyl-L-Phenylalanylglycyl-L-Lysyl-L-Leucin kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Abbau des Peptids in seine konstituierenden Aminosäuren.

Oxidation: Modifizierung spezifischer Aminosäurereste, wie z. B. die Oxidation von Methionin zu Methioninsulfoxid.

Substitution: Ersetzen einer Aminosäure durch eine andere, um Analoga des Peptids zu erzeugen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise unter sauren oder basischen Bedingungen durchgeführt, wobei Reagenzien wie Salzsäure oder Natriumhydroxid verwendet werden.

Oxidation: Häufig mit Oxidationsmitteln wie Wasserstoffperoxid oder Ameisensäure durchgeführt.

Substitution: Erfolgt durch site-directed Mutagenes oder chemische Modifikationstechniken.

Hauptprodukte, die gebildet werden

Hydrolyse: Führt zur Bildung einzelner Aminosäuren (Alanin, Phenylalanin, Glycin, Lysin, Leucin).

Oxidation: Produziert oxidierte Aminosäurereste.

Substitution: Generiert Peptidanaloga mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-Phenylalanylglycyl-L-Lysyl-L-Leucin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Als Modellpeptid verwendet, um Protein Faltung, Stabilität und Interaktionen zu untersuchen.

Pharmakologie: Untersucht auf sein Potenzial als Therapeutikum oder Arzneimittelträgersystem.

Materialwissenschaften: Erforscht für seine Verwendung bei der Entwicklung von peptidbasierten Materialien und Nanostrukturen.

Wirkmechanismus

Der Wirkmechanismus von L-Alanyl-L-Phenylalanylglycyl-L-Lysyl-L-Leucin hängt von seiner spezifischen Anwendung ab. Im Allgemeinen entfalten Peptide ihre Wirkungen durch Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen, Rezeptoren oder anderen Proteinen. Diese Wechselwirkungen können biologische Pfade und Prozesse modulieren, was zu verschiedenen physiologischen Effekten führt.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Alanyl-L-Glutamin: Ein weiteres Dipeptid mit Anwendungen in den Bereichen Medizin und Ernährung.

Glycyl-L-Phenylalanin: Ein Dipeptid, das in biochemischen Studien verwendet wird.

Einzigartigkeit

L-Alanyl-L-Phenylalanylglycyl-L-Lysyl-L-Leucin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Seine Kombination aus hydrophoben (Phenylalanin, Leucin) und hydrophilen (Alanin, Glycin, Lysin) Resten ermöglicht vielfältige Interaktionen und Anwendungen.

Eigenschaften

CAS-Nummer |

919988-89-9 |

|---|---|

Molekularformel |

C26H42N6O6 |

Molekulargewicht |

534.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C26H42N6O6/c1-16(2)13-21(26(37)38)32-25(36)19(11-7-8-12-27)30-22(33)15-29-24(35)20(31-23(34)17(3)28)14-18-9-5-4-6-10-18/h4-6,9-10,16-17,19-21H,7-8,11-15,27-28H2,1-3H3,(H,29,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t17-,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

BGJCEMNPAZHKGZ-VMXMFDLUSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)

![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)

![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)

![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)

![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)